1',3',5'-Triphenyl-1'H-1,4'-bipyrazole
Overview
Description
1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole is a complex organic compound known for its unique structure and versatile applications. It consists of a bipyrazole core with three phenyl groups attached at the 1’, 3’, and 5’ positions. This compound is of significant interest in the fields of organic chemistry and materials science due to its potential as a ligand in various catalytic processes.
Mechanism of Action
Target of Action
The primary target of 1’,3’,5’-Triphenyl-1’H-1,4’-Bipyrazole, also known as 1,4’-BI-1H-PYRAZOLE, 1’,3’,5’-TRIPHENYL-, is palladium . This compound acts as a ligand in palladium-catalyzed amination reactions .
Mode of Action
1’,3’,5’-Triphenyl-1’H-1,4’-Bipyrazole interacts with its target by catalyzing C-O coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols . It works best when the palladium source is Pd2 (dba)3 .
Biochemical Pathways
The compound affects the biochemical pathway of C-O coupling reactions . This reaction is crucial in the synthesis of various organic compounds. The downstream effects include the formation of new C-O bonds, which can lead to the creation of a wide range of organic compounds.
Result of Action
The molecular effect of 1’,3’,5’-Triphenyl-1’H-1,4’-Bipyrazole’s action is the formation of new C-O bonds . This can lead to the synthesis of various organic compounds. On a cellular level, the effects would depend on the specific compounds that are synthesized as a result of these reactions.
Biochemical Analysis
Biochemical Properties
1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole is known to play a significant role in biochemical reactions . It acts as an effective ligand that catalyzes C-O coupling reactions of aryl and heteroaryl bromides/chlorides with primary aliphatic alcohols . The nature of these interactions involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds .
Molecular Mechanism
The molecular mechanism of action of 1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole involves its role as a ligand in catalyzing C-O coupling reactions . This process involves binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole can be synthesized through a series of chemical reactions. One common method involves the reaction of 2,6-dibenzoylpyrazine with phenylhydrazine under acidic conditions to form the desired bipyrazole structure. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently .
Industrial Production Methods: Industrial production of 1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development due to its ability to interact with various biological targets.
Comparison with Similar Compounds
- 5-(Di-tert-butylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole
- 5-(Dicyclohexylphosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole
- 5-(Di(1-adamantyl)phosphino)-1’,3’,5’-triphenyl-1’H-1,4’-bipyrazole
Uniqueness: 1’,3’,5’-Triphenyl-1’H-1,4’-bipyrazole is unique due to its specific arrangement of phenyl groups and its ability to form stable complexes with a variety of metal ions. This makes it particularly effective as a ligand in catalytic processes, offering advantages in terms of selectivity and efficiency compared to similar compounds .
Properties
IUPAC Name |
1,3,5-triphenyl-4-pyrazol-1-ylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4/c1-4-11-19(12-5-1)22-24(27-18-10-17-25-27)23(20-13-6-2-7-14-20)28(26-22)21-15-8-3-9-16-21/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEDFNCNIQNZNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60723208 | |
Record name | 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894085-99-5 | |
Record name | 1',3',5'-Triphenyl-1'H-1,4'-bipyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60723208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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